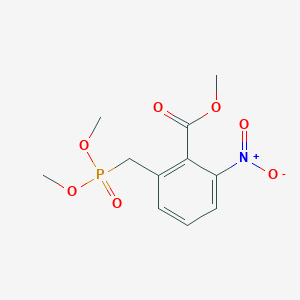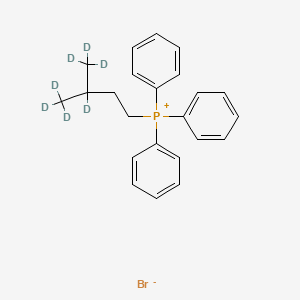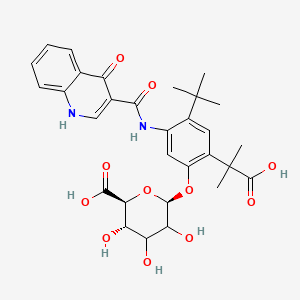
4-(4-Methylcyclohexa-1,4-dien-1-yl)butan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Methylcyclohexa-1,4-dien-1-yl)butan-1-ol is an organic compound with the molecular formula C11H18O It is a derivative of cyclohexadiene, featuring a butanol side chain attached to a methyl-substituted cyclohexadiene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylcyclohexa-1,4-dien-1-yl)butan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylcyclohexa-1,4-diene and butanal.
Grignard Reaction: A Grignard reagent is prepared by reacting 4-methylcyclohexa-1,4-diene with magnesium in anhydrous ether. This Grignard reagent is then reacted with butanal to form the desired product.
Purification: The crude product is purified using standard techniques such as column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
4-(4-Methylcyclohexa-1,4-dien-1-yl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds in the cyclohexadiene ring can be reduced to form a cyclohexane derivative.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method for reducing double bonds.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: 4-(4-Methylcyclohexa-1,4-dien-1-yl)butan-1-one or 4-(4-Methylcyclohexa-1,4-dien-1-yl)butanal.
Reduction: 4-(4-Methylcyclohexyl)butan-1-ol.
Substitution: 4-(4-Methylcyclohexa-1,4-dien-1-yl)butyl chloride.
科学的研究の応用
4-(4-Methylcyclohexa-1,4-dien-1-yl)butan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(4-Methylcyclohexa-1,4-dien-1-yl)butan-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyclohexadiene ring can undergo redox reactions, affecting cellular processes. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-(4-Methylcyclohexa-1,4-dien-1-yl)methanol: Similar structure but with a shorter side chain.
4-(4-Methylcyclohexa-1,4-dien-1-yl)ethanol: Another similar compound with a different side chain length.
4-(4-Methylcyclohexa-1,4-dien-1-yl)propan-1-ol: Similar but with a three-carbon side chain.
特性
分子式 |
C11H18O |
|---|---|
分子量 |
166.26 g/mol |
IUPAC名 |
4-(4-methylcyclohexa-1,4-dien-1-yl)butan-1-ol |
InChI |
InChI=1S/C11H18O/c1-10-5-7-11(8-6-10)4-2-3-9-12/h5,8,12H,2-4,6-7,9H2,1H3 |
InChIキー |
DMIGZTMSXIFHPP-UHFFFAOYSA-N |
正規SMILES |
CC1=CCC(=CC1)CCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




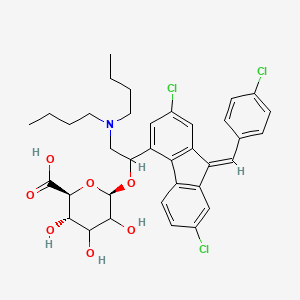
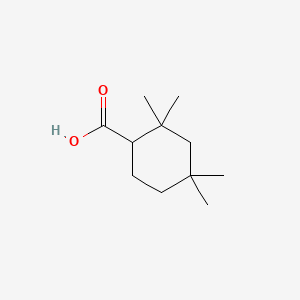
![4-amino-N-[6-methyl-1-(4-pyrrol-1-ylanilino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13861992.png)
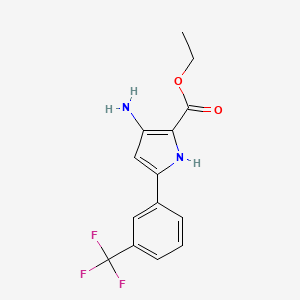

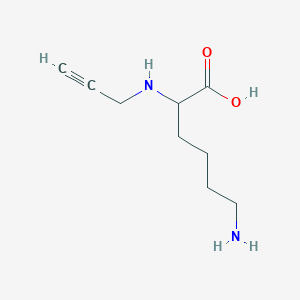
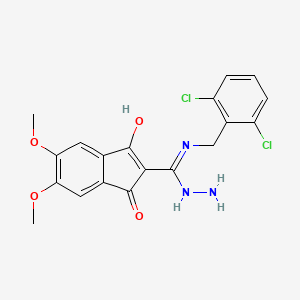
![tert-butyl N-[(2-amino-3,5-dibromophenyl)methyl]-N-(4-hydroxycyclohexyl)carbamate](/img/structure/B13862029.png)
